N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
This compound is a benzothiazole-derived molecule featuring a dimethylaminopropyl and 6-ethylbenzo[d]thiazol-2-yl substituent, formulated as a hydrochloride salt to enhance solubility. The hydrochloride salt likely improves bioavailability, a critical factor in drug development.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS2.ClH/c1-4-15-10-11-17-19(14-15)29-22(24-17)26(13-7-12-25(2)3)21(27)20-23-16-8-5-6-9-18(16)28-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXFIKQBVMORAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 382.54 g/mol. Its structure features a benzothiazole moiety, which is known for various biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, benzothiazole derivatives have been shown to exhibit significant activity against various cancer cell lines. In particular, compounds similar to this compound have demonstrated the ability to activate procaspase-3, leading to apoptosis in cancer cells.
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 10 | Procaspase-3 activation |
| 8k | MCF-7 | 5 | Procaspase-3 activation |
| Target | Various | TBD | TBD |
The above table summarizes findings from a study where compounds with similar structures were evaluated for their efficacy against cancer cell lines U937 and MCF-7. The mechanism primarily involves the activation of procaspase-3, which is crucial for inducing apoptosis in malignant cells .
Neuropharmacological Effects
In addition to anticancer properties, benzothiazole derivatives have been evaluated for their neuropharmacological effects. Compounds with similar structures have shown promise in anticonvulsant activity, indicating potential therapeutic applications in epilepsy.
Table 2: Neuropharmacological Activity
| Compound | Test Model | ED50 (mg/kg) | Protective Index |
|---|---|---|---|
| 6g | MES | 160.4 | 2.74 |
| Standard | Sodium Valproate | TBD | TBD |
The data indicates that certain benzothiazole derivatives exhibit lower neurotoxicity while maintaining effective anticonvulsant activity, thereby presenting a favorable safety profile compared to standard treatments .
The biological activity of this compound can be attributed to several mechanisms:
- Procaspase Activation : The compound activates procaspase-3, leading to its conversion into active caspase-3, which is pivotal in the apoptotic pathway.
- Inhibition of Prostaglandin E2 Generation : Related compounds have been shown to suppress cytokine-stimulated PGE2 generation, which is significant in inflammatory pathways .
- Neurotransmission Modulation : Some derivatives affect GABAergic neurotransmission, contributing to their anticonvulsant effects .
Structure-Activity Relationships (SAR)
The structure of benzothiazole derivatives plays a crucial role in their biological activity. Key observations include:
- The presence of electron-withdrawing groups enhances anticancer activity.
- Substituents on the benzothiazole ring can significantly influence both potency and selectivity against different cancer cell lines.
Figure 1: SAR Insights
Structure Activity Relationship
Case Studies
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives:
- Study on Procaspase Activation : A series of compounds were synthesized and tested for their ability to activate procaspase-3 in U937 cells. Compounds showed varying degrees of activation, with some achieving over 90% activation at low concentrations .
- Anticonvulsant Evaluation : In a study assessing anticonvulsant properties using the maximal electroshock method, specific derivatives exhibited notable efficacy with minimal side effects compared to traditional anticonvulsants .
Scientific Research Applications
Pharmacological Applications
The compound has been explored for its therapeutic potential in several areas:
- Anticancer Activity : Initial studies indicate that this compound may inhibit the growth of certain cancer cell lines. The mechanism is believed to involve the interaction with specific molecular targets associated with cancer progression, such as receptors or enzymes involved in cell signaling pathways. For example, compounds with similar thiazole structures have shown promise in disrupting cancer cell proliferation pathways.
- Antimicrobial Properties : Research has indicated that derivatives of thiazole compounds can exhibit antimicrobial activity. This suggests that N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride might also possess similar properties, making it a candidate for further investigation as an antimicrobial agent.
- Neurological Applications : Given its structural features, there is potential for this compound to interact with neurotransmitter systems, which could lead to applications in treating neurological disorders. Compounds with dimethylamino groups are often associated with enhancing cognitive functions or providing neuroprotective effects.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, including the careful control of reaction conditions to ensure high yield and purity. Key analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have documented the biological activity of related thiazole compounds, providing insights into their mechanisms of action:
These findings highlight the versatility and therapeutic potential of compounds containing thiazole moieties.
Chemical Reactions Analysis
Step 1: Nucleophilic Substitution
The dimethylaminopropyl side chain is introduced via nucleophilic substitution. For example, a bromopropylamine derivative reacts with a benzothiazole precursor under basic conditions (e.g., K
CO
in acetone), forming the tertiary amine linkage .
Step 2: Carboxamide Formation
The carboxamide group is synthesized by reacting a benzothiazole-2-carboxylic acid derivative with an amine-functionalized intermediate. This typically employs coupling agents like chloroacetyl chloride or carbodiimides (e.g., DCC) .
Step 3: Hydrochloride Salt Formation
The final product is precipitated as a hydrochloride salt using concentrated HCl, enhancing stability and solubility .
Reactivity of Functional Groups
The compound’s reactivity is governed by its functional groups:
Hydrolytic Stability
-
Acidic Conditions : The carboxamide bond hydrolyzes to form benzo[d]thiazole-2-carboxylic acid and the corresponding amine.
-
Basic Conditions : Faster hydrolysis occurs, generating carboxylate salts .
Thermal Stability
Decomposition occurs above 200°C, primarily affecting the dimethylaminopropyl chain and carboxamide linkage .
Oxidative Pathways
The ethyl group on the benzothiazole ring oxidizes to a ketone or carboxylic acid under strong oxidants like KMnO .
Comparative Reactivity in Analogous Compounds
Data from structurally similar compounds provide insights:
Mechanistic Insights
-
Nucleophilic Substitution : The dimethylaminopropyl group’s introduction follows an S
2 mechanism, favored by polar aprotic solvents like DMF . -
Carboxamide Hydrolysis : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-mediated hydrolysis involves deprotonation and nucleophilic attack.
Synthetic Optimization Challenges
Comparison with Similar Compounds
Key Structural Differences :
- Target Compound: 6-ethyl and dimethylaminopropyl groups.
- Analogues: N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5–(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d): Nitro and thiadiazole-thioacetamide substituents . Compound 3f (): 3-cyano-5-(trifluoromethyl)phenyl group . Compound 851978-50-2 (): 4-methoxybenzo[d]thiazol-2-yl group .
Impact on Activity :
- Nitro Groups: highlights nitro-substituted aryl groups enhance antimycobacterial activity, but nitroimidazole derivatives may lack such effects.
- Ethyl vs. Methoxy : The 6-ethyl group in the target compound may confer lipophilicity, improving membrane permeability compared to the polar 4-methoxy group in 851978-50-2 .
- Trifluoromethyl Groups: Compound 3f’s trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, contrasting with the dimethylaminopropyl group’s basicity in the target compound .
Pharmacokinetic and Physicochemical Properties
Solubility and Salt Forms :
- The hydrochloride salt in the target compound likely increases aqueous solubility compared to non-ionic analogues (e.g., neutral benzothiazoles in ) .
- notes quaternary ammonium compounds (e.g., BAC-C12) exhibit critical micelle concentrations (CMC) influenced by alkyl chain length.
Computational Predictions :
VEGFR-2 Inhibition :
- Compounds in showed VEGFR-2 inhibition via molecular docking, with IC50 values correlating with substituent electronics. The target compound’s dimethylaminopropyl group may enhance binding to VEGFR-2’s ATP pocket through cation-π interactions, a hypothesis supported by docking studies in similar scaffolds .
Anticancer Mechanisms :
- Benzothiazoles in induced apoptosis and cell cycle arrest. The target compound’s ethyl group may modulate cytotoxicity by altering lipophilicity and cellular uptake compared to nitro or trifluoromethyl derivatives .
Data Tables: Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Q & A
Basic: What are the optimal synthetic routes for N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride, and how can reaction yields be improved?
Methodological Answer:
The synthesis of benzothiazole derivatives typically involves multi-step organic reactions, including amidation, alkylation, and cyclization. For example, similar compounds (e.g., thiazole carboxamides in ) are synthesized via coupling reactions between carboxylic acids and amines under reflux conditions using coupling agents like HATU or EDCI . To optimize yields:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates.
- Catalyst use : Copper iodide or palladium catalysts improve cross-coupling steps (e.g., aryl halide couplings) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .
Yields for analogous compounds range from 6% to 75%, depending on steric hindrance and electronic effects .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming the benzothiazole scaffold, dimethylamino group, and ethyl substitution. For example, the ethyl group in the benzo[d]thiazole ring shows a triplet at ~1.3 ppm (CH3) and a quartet at ~2.7 ppm (CH2) in 1H NMR .
- ESI-MS : Validates molecular weight (e.g., m/z 455.5 for a related compound in ) and detects hydrochloride salt formation via [M+H]+ and [M+Cl]- adducts .
- HPLC : Monitors purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize interactions with biological targets like kinases or GPCRs .
- Molecular docking : Identifies key binding residues in target proteins (e.g., ATP-binding pockets) using software like AutoDock Vina .
- Reaction path simulations : Tools like ICReDD’s path-searching algorithms reduce trial-and-error experimentation by predicting feasible synthetic routes .
For example, modifying the ethyl group to a trifluoromethyl substituent (as in , compound 67) could enhance metabolic stability via steric and electronic tuning .
Advanced: How do structural modifications (e.g., substituent changes) affect the compound’s biological activity?
Methodological Answer:
- SAR studies : Replace the 6-ethyl group with halogens (e.g., Cl, F) to improve membrane permeability (see ). For instance, fluorinated analogs in (compound 67) show enhanced cellular uptake due to increased lipophilicity.
- Dimethylamino propyl chain : Optimize length and substitution (e.g., morpholine instead of dimethylamino) to modulate solubility and target engagement .
- Thiazole ring : Introduce electron-withdrawing groups (e.g., nitro) to stabilize π-π stacking with aromatic residues in enzymes .
Advanced: What mechanisms underlie the compound’s antitumor or antimicrobial activity, and how can contradictory data be resolved?
Methodological Answer:
- Antitumor activity : Likely involves topoisomerase inhibition or apoptosis induction via ROS generation. For example, benzothiazole derivatives in show IC50 values <10 µM against HeLa cells .
- Antimicrobial activity : Disruption of bacterial membrane integrity (e.g., via thiadiazole interactions in ).
- Resolving contradictions :
Advanced: How can researchers address low yields or impurities during large-scale synthesis?
Methodological Answer:
- Scale-up challenges : Use flow chemistry for exothermic reactions (e.g., cyclization steps) to improve heat dissipation and safety .
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., de-ethylated analogs) for targeted purification .
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity, as demonstrated for co-crystals in .
Advanced: What in vitro/in vivo models are suitable for evaluating this compound’s pharmacokinetics?
Methodological Answer:
- In vitro :
- In vivo :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
